molecular formula C12H17NO2 B1274190 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one CAS No. 2079-49-4

1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one

Cat. No. B1274190
CAS RN: 2079-49-4
M. Wt: 207.27 g/mol
InChI Key: BORAIMRIXNKUFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from acetoacetic esters or other precursors. For instance, the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl counterpart was achieved in three steps from corresponding acetoacetic esters . Another example is the synthesis of 4-(4-dimethylamino)phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2-one, which was synthesized using 4-(dimethylamino)benzaldehyde, acetoacetate, and urea with a sulfamic acid catalyst in ethanol . These methods could potentially be adapted for the synthesis of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the crystal and molecular structure of 1,1-dichloro-2,2-bis[p-(N,N-dimethylamino)phenyl]ethane was determined using X-ray diffractometry . This provides a precedent for the analysis of the molecular structure of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, suggesting that similar techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The papers describe the reactivity of compounds with functionalities similar to those in 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one. For instance, the use of activated methylene compounds under acidic or basic conditions to obtain 2H-pyran-2-ones indicates that the compound may also undergo reactions with activated methylene compounds. Additionally, the removal of protecting groups to yield free amino-pyridopyrimidinones suggests that deprotection reactions could be relevant for the compound's chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For example, the optical and thermal properties of a novel heterocyclic compound were determined using UV-visible spectroscopy and thermal analysis . This suggests that similar methods could be used to study the physical and chemical properties of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, including its thermal stability and optical transparency.

Scientific Research Applications

  • Synthesis Techniques and Properties :

    • A compound structurally related to 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, namely 4-(4-Dimethylamino)Phenyl-6-Methyl-5-Ethoxycarbonyl-3,4-Dihydropyrimidin-2-One, was synthesized using a combination of 4-(dimethylamino)benzaldehyde, acetoacetate, and urea, achieving a yield of 78.5% (Peng Qiu-jin, 2010).
    • Another related compound, (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, demonstrated solvatochromic properties and potential as a probe for determining the critical micelle concentration of certain surfactants (Salman A. Khan, A. Asiri, F. Aqlan, 2016).
  • Anti-inflammatory Activity :

  • Optical and Nonlinear Optical Properties :

  • Fluorescence Quenching and Sensing Applications :

    • A derivative of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, namely 2-Amino-4-[4-(dimethylamino)phenyl]-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, was investigated for its interaction with colloidal silver nanoparticles and anionic surfactants, showing potential for use in fluorescence-based sensing applications (Salman A. Khan, A. Asiri, 2016).

properties

IUPAC Name

1-[4-[2-(dimethylamino)ethoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10(14)11-4-6-12(7-5-11)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORAIMRIXNKUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388593
Record name 1-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one

CAS RN

2079-49-4
Record name 1-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Dimethylamino)ethyl chloride hydrochloride (3.49 g, 23.2 mmol, 1.1 eq.) was added to a solution of 4′-hydroxyacetophenone (3.00 g, 22.0 mmol, 1 eq.) in acetone (100 mL), followed by the addition of potassium carbonate (9.12 g, 66.0 mmol, 3 eq.). The reaction mixture was heated under reflux overnight, cooled, and filtered; and the filtrate was concentrated and water (50 mL) was added, forming a cloudy solution. Hydrochloric acid (0.1N, 20 mL) was added, and the resulting clear solution was extracted three times with ethyl acetate. The aqueous phase was made basic with aqueous sodium hydroxide, forming a cloudy mixture, which was extracted with ethyl acetate (5×50 mL), then the ethyl acetate layer dried over magnesium sulfate and the ethyl acetate evaporated to give 4′-[2-(dimethylamino)ethoxy]acetophenone (2.90 g) as a light yellow oil, with identity and purity verified by LC-MS. Bromine (1.62 g, 10.1 mmol, 1.4 eq.) was added dropwise to a solution of the 4′-[2-(dimethylamino)ethoxy]acetophenone (1.5 g, 7.24 mmol) in acetic acid (5 mL) and the reaction mixture stirred at 24° C. for 3 hours, giving a dark red solution. The reaction mixture was cooled, water (5 mL) was added, and the mixture was lyophilized overnight. The crude 2-bromo-4′-[2-(dimethylamino)ethoxy]acetophenone was purified by preparative HPLC, followed by lyophilization of the appropriate fractions, to give 2-bromo-4′-[2-(dimethylamino)ethoxy]acetophenone (0.7 g) as an off-white solid.
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.12 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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